molecular formula C7H3F4NO5S B12867289 4-Nitro-2-fluorophenyl triflate

4-Nitro-2-fluorophenyl triflate

Cat. No.: B12867289
M. Wt: 289.16 g/mol
InChI Key: WZLYBEMTSGJUCV-UHFFFAOYSA-N
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Description

4-Nitro-2-fluorophenyl triflate is an organic compound with the molecular formula C7H3F4NO5S. It is a triflate ester derived from 4-nitro-2-fluorophenol and trifluoromethanesulfonic anhydride. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-fluorophenyl triflate typically involves the reaction of 4-nitro-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or trimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-fluorophenyl triflate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Nitro-2-fluorophenyl triflate involves its ability to act as an electrophile in various chemical reactions. The triflate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl triflate
  • 2-Fluorophenyl triflate
  • 4-Nitro-2-chlorophenyl triflate

Uniqueness

4-Nitro-2-fluorophenyl triflate is unique due to the presence of both nitro and fluorine substituents on the aromatic ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial production.

Properties

Molecular Formula

C7H3F4NO5S

Molecular Weight

289.16 g/mol

IUPAC Name

(2-fluoro-4-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H3F4NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H

InChI Key

WZLYBEMTSGJUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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